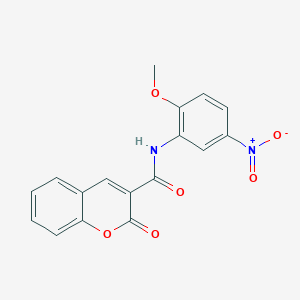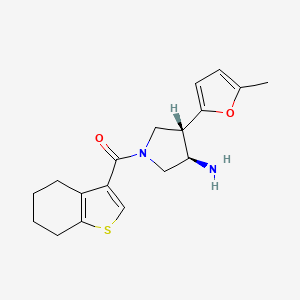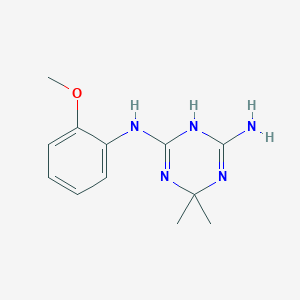![molecular formula C21H24N6O2 B5678930 1-[3-(1-methyl-1H-pyrazol-5-yl)propanoyl]-N-[3-(1H-pyrazol-1-yl)phenyl]-L-prolinamide](/img/structure/B5678930.png)
1-[3-(1-methyl-1H-pyrazol-5-yl)propanoyl]-N-[3-(1H-pyrazol-1-yl)phenyl]-L-prolinamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
This compound belongs to a class of chemicals known for their versatile chemical properties and applications in various fields. Such compounds are often synthesized for their potential biological activities and are analyzed for their chemical and physical properties. The synthesis, molecular structure, chemical reactions, and properties of this compound, or closely related compounds, have been explored in several studies.
Synthesis Analysis
The synthesis of related pyrazole derivatives often involves multi-step chemical reactions including catalytic processes, conventional heating procedures, and the use of eco-friendly conditions. For instance, Khaligh et al. (2020) developed a greener synthesis method for pyrazol derivatives using tetraethylammonium L-prolinate as a catalyst under eco-friendly conditions, highlighting the potential for sustainable synthesis approaches for such compounds (Khaligh et al., 2020).
Molecular Structure Analysis
The molecular structure of pyrazole derivatives can be determined using various spectroscopic techniques. Studies have optimized molecular structures using density functional theory (DFT) and analyzed quantum chemical calculations to understand the stabilization and intramolecular interactions responsible for the molecule's stability, as demonstrated by Sivakumar et al. (2020) for a novel pyrazole derivative (Sivakumar et al., 2020).
Chemical Reactions and Properties
Pyrazole derivatives undergo various chemical reactions, forming new compounds with diverse chemical structures and properties. The reactivity of such compounds often involves cycloaddition reactions, Michael addition, and other domino reactions leading to densely functionalized molecules, as explored by Prasanna et al. (2013) in the synthesis of pyrano[2,3-c]pyrazoles (Prasanna et al., 2013).
Physical Properties Analysis
The physical properties of pyrazole derivatives, including solubility, melting point, and crystalline structure, are crucial for their application in various fields. Crystallography studies, such as those conducted by Hao et al. (2010), offer insights into the crystalline structures of such compounds, contributing to a better understanding of their physical properties and potential applications (Hao et al., 2010).
Chemical Properties Analysis
The chemical properties of pyrazole derivatives, including reactivity, stability, and interaction with other molecules, are defined by their molecular structure. Studies on the chemical properties focus on understanding how these compounds interact with other chemicals, their potential as catalysts, and their reactivity in various chemical reactions. For example, the study by Tripathi et al. (2006) on diorganotin(IV) dipyrazolinates highlights the antimicrobial activity of these compounds, showcasing their chemical reactivity and potential applications (Tripathi et al., 2006).
特性
IUPAC Name |
(2S)-1-[3-(2-methylpyrazol-3-yl)propanoyl]-N-(3-pyrazol-1-ylphenyl)pyrrolidine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N6O2/c1-25-17(10-12-22-25)8-9-20(28)26-13-3-7-19(26)21(29)24-16-5-2-6-18(15-16)27-14-4-11-23-27/h2,4-6,10-12,14-15,19H,3,7-9,13H2,1H3,(H,24,29)/t19-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HVRKHFXCLPFMLC-IBGZPJMESA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC=N1)CCC(=O)N2CCCC2C(=O)NC3=CC(=CC=C3)N4C=CC=N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C(=CC=N1)CCC(=O)N2CCC[C@H]2C(=O)NC3=CC(=CC=C3)N4C=CC=N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-ethoxy-3-{3-[2-(1H-imidazol-1-yl)ethoxy]phenyl}pyridine](/img/structure/B5678856.png)
![2-methyl-4-phenyl-9-(3-pyridin-3-ylpropanoyl)-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5678864.png)


![1,3-dimethyl-5-[3-(morpholin-4-ylcarbonyl)piperidin-1-yl]-1H-pyrazolo[3,4-d][1,3]thiazole](/img/structure/B5678887.png)

![7-{[(6-methylthieno[2,3-d]pyrimidin-4-yl)thio]acetyl}-2-oxa-7-azaspiro[4.5]decane](/img/structure/B5678904.png)
![(3aR*,9bR*)-2-[(4-acetyl-1-methyl-1H-pyrrol-2-yl)methyl]-1,2,3,9b-tetrahydrochromeno[3,4-c]pyrrole-3a(4H)-carboxylic acid](/img/structure/B5678913.png)
![3-[(4-methoxyphenyl)amino]-2-[4-(2-thienyl)-1,3-thiazol-2-yl]acrylonitrile](/img/structure/B5678921.png)
![3-cyclopropyl-1-(1,1-dioxidotetrahydro-3-thienyl)-5-[2-(1H-imidazol-2-yl)phenyl]-1H-1,2,4-triazole](/img/structure/B5678933.png)
![ethyl [2-(1-piperidinylcarbonyl)phenyl]carbamate](/img/structure/B5678941.png)
![4-chloro-1-ethyl-N-[(7-methoxy-3,4-dihydro-2H-chromen-3-yl)methyl]-1H-pyrazole-5-carboxamide](/img/structure/B5678943.png)
![3-[4-(1-ethoxyethyl)phenyl]-N,N-dimethyl-1H-1,2,4-triazol-5-amine](/img/structure/B5678950.png)
